molecular formula C8H11ClIN3 B13081858 6-Chloro-N,N-diethyl-3-iodopyrazin-2-amine

6-Chloro-N,N-diethyl-3-iodopyrazin-2-amine

Cat. No.: B13081858
M. Wt: 311.55 g/mol
InChI Key: JLDDCUCIHGTBGF-UHFFFAOYSA-N
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Description

6-Chloro-N,N-diethyl-3-iodopyrazin-2-amine is a chemical compound with the molecular formula C8H11ClIN3 It is a derivative of pyrazine, characterized by the presence of chlorine and iodine atoms at specific positions on the pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N,N-diethyl-3-iodopyrazin-2-amine typically involves the halogenation of a pyrazine derivative followed by amination. One common method includes the chlorination of a pyrazine precursor, followed by iodination and subsequent reaction with diethylamine under controlled conditions. The reaction conditions often involve the use of solvents such as methanol or ethanol and catalysts to facilitate the halogenation and amination processes .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N,N-diethyl-3-iodopyrazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

6-Chloro-N,N-diethyl-3-iodopyrazin-2-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Chloro-N,N-diethyl-3-iodopyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-N,N-diethyl-3-bromopyrazin-2-amine
  • 6-Chloro-N,N-diethyl-3-fluoropyrazin-2-amine
  • 6-Chloro-N,N-diethyl-3-chloropyrazin-2-amine

Uniqueness

6-Chloro-N,N-diethyl-3-iodopyrazin-2-amine is unique due to the presence of both chlorine and iodine atoms, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

Molecular Formula

C8H11ClIN3

Molecular Weight

311.55 g/mol

IUPAC Name

6-chloro-N,N-diethyl-3-iodopyrazin-2-amine

InChI

InChI=1S/C8H11ClIN3/c1-3-13(4-2)8-7(10)11-5-6(9)12-8/h5H,3-4H2,1-2H3

InChI Key

JLDDCUCIHGTBGF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=CN=C1I)Cl

Origin of Product

United States

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